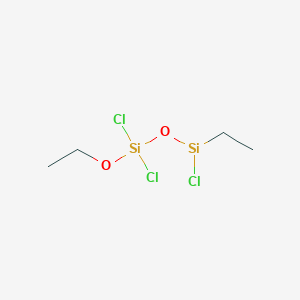
CID 78060622
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized through the reaction of sulfur tetrafluoride with bis(2-methoxyethyl)amine under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl)aminosulfur trifluoride involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for various applications in organic synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methoxyethyl)aminosulfur trifluoride is primarily used in deoxofluorination reactions. It effectively converts alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. This reagent is also employed in the fluorination of thiocarbonyl compounds, including thioketones, thioesters, and thioamides .
Common Reagents and Conditions: The reactions involving bis(2-methoxyethyl)aminosulfur trifluoride typically require anhydrous conditions and are conducted at low to moderate temperatures. Common reagents used in these reactions include alcohols, aldehydes, and carboxylic acids .
Major Products Formed: The major products formed from reactions with bis(2-methoxyethyl)aminosulfur trifluoride are fluorinated compounds, such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Bis(2-methoxyethyl)aminosulfur trifluoride has a wide range of applications in scientific research. In chemistry, it is used to synthesize fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals. In biology, fluorinated compounds are used as probes and tracers in various biochemical assays. In medicine, these compounds are used in the development of diagnostic agents and therapeutic drugs. In industry, bis(2-methoxyethyl)aminosulfur trifluoride is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of bis(2-methoxyethyl)aminosulfur trifluoride involves the activation of the sulfur-fluorine bond, which facilitates the transfer of fluorine atoms to the target molecules. This process is highly efficient and selective, allowing for the precise introduction of fluorine atoms into various organic compounds .
Vergleich Mit ähnlichen Verbindungen
Bis(2-methoxyethyl)aminosulfur trifluoride is unique in its enhanced thermal stability and effectiveness compared to other deoxofluorination reagents, such as dialkylaminosulfur trifluoride. This stability reduces the risk of decomposition during reactions, making it a preferred choice for complex chemical transformations .
Similar Compounds:- Dialkylaminosulfur trifluoride
- Diethylaminosulfur trifluoride
- Dimethylaminosulfur trifluoride
These compounds share similar functionalities but differ in their stability and reactivity, with bis(2-methoxyethyl)aminosulfur trifluoride offering superior performance in many applications .
Eigenschaften
Molekularformel |
C4H10Cl3O2Si2 |
|---|---|
Molekulargewicht |
252.65 g/mol |
InChI |
InChI=1S/C4H10Cl3O2Si2/c1-3-8-11(6,7)9-10(5)4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
SSMQPRQDPAZMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](O[Si](CC)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















